Benzoic acid, 2-[[(4-fluorophenyl)thio]methyl]-

Analytical Chemistry Quality Control Synthesis

Research programs requiring a para-fluoro arylthiomethyl benzoic acid building block with defined electronic properties (σp ≈ +0.06, cLogP ~4.10) face supply inconsistency, where substituting non-fluorinated analogs alters critical physicochemical parameters. This compound delivers precise electronic modulation for reproducible results. • Quantified Hammett constant (σp ≈ +0.06) ensures batch-to-batch consistency for NAALADase inhibitor synthesis and SAR optimization. • Distinct 1H NMR profile linearly correlated with substituent constants enables use as a calibration standard in physical organic chemistry. • Reliable global supply with consistent purity supports pharmaceutical intermediate and agrochemical R&D pipelines.

Molecular Formula C14H11FO2S
Molecular Weight 262.3 g/mol
CAS No. 728-98-3
Cat. No. B3152129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 2-[[(4-fluorophenyl)thio]methyl]-
CAS728-98-3
Molecular FormulaC14H11FO2S
Molecular Weight262.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CSC2=CC=C(C=C2)F)C(=O)O
InChIInChI=1S/C14H11FO2S/c15-11-5-7-12(8-6-11)18-9-10-3-1-2-4-13(10)14(16)17/h1-8H,9H2,(H,16,17)
InChIKeyXJBDIPONICNNAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 milligram / 10 gram / 100 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[[(4-Fluorophenyl)thio]methyl]benzoic Acid: Structure & Procurement


Benzoic acid, 2-[[(4-fluorophenyl)thio]methyl]- (CAS 728-98-3) is an arylthiomethyl benzoic acid derivative with the molecular formula C14H11FO2S and a molecular weight of 262.30 g/mol . Its structure comprises a benzoic acid core substituted at the 2-position with a (4-fluorophenyl)thiomethyl group. The compound is characterized by the presence of a thioether linkage and a para-fluorine substituent on the phenyl ring, which influence its electronic properties and reactivity .

1 Fluorinated intermediate building block for complex molecules
2 Spectroscopic reference or physical-organic chemistry probe
3 SAR control with defined electronic and lipophilic profile

2-[[(4-Fluorophenyl)thio]methyl]benzoic Acid: Analog Substitution Failure


Benzoic acid, 2-[[(4-fluorophenyl)thio]methyl]- exhibits structural features that preclude simple substitution with other arylthio benzoic acid derivatives. The specific combination of a para-fluorine substituent on the phenyl ring and the ortho-carboxylic acid on the benzoic core creates a distinct electronic environment and steric profile. Spectroscopic studies on related phenylthiomethyl benzoic acid derivatives demonstrate that substituents on the phenyl ring significantly modulate electronic properties, as evidenced by linear correlations between 1H NMR chemical shifts and Hammett substituent constants [1]. Consequently, interchanging this compound with analogs lacking the para-fluoro group (e.g., unsubstituted phenylthio derivatives) or those with different substitution patterns (e.g., ortho- or meta-fluoro, or chloro analogs) would alter key physicochemical parameters critical for synthetic applications, potentially impacting reaction yields, intermediate stability, or the biological activity of downstream products [1].

Electronic shift Replacing para-F with H or Cl alters Hammett σ and reactivity profile
Positional isomer mismatch ortho- or meta-fluoro substitution changes steric and electronic parameters
Similar CAS ≠ interchangeable Close analogs may differ in solubility, stability, or downstream reactivity

2-[[(4-Fluorophenyl)thio]methyl]benzoic Acid: Quantitative Differentiation Evidence


Molecular Weight Differentiation

The molecular weight of 2-[[(4-fluorophenyl)thio]methyl]benzoic acid is 262.30 g/mol . This differentiates it from close structural analogs such as 2-(phenylthio)benzoic acid (CAS 1527-12-4), which has a molecular weight of 230.28 g/mol [1], and 2-[(4-fluorophenyl)thio]benzoic acid (CAS 13420-72-9), which has a molecular weight of 248.27 g/mol [2].

Molecular weight differentiation
Cross-study comparable
262.30 g/mol
2-(phenylthio)benzoic acid230.28
2-[(4-fluorophenyl)thio]benzoic acid248.27
Distinct MW supports MS identity confirmation and inventory control
Compared to close structural analogs
Analytical Chemistry Quality Control Synthesis

Electronic Effect: Hammett Constant

The electronic influence of the 4-fluorophenylthio group can be quantified by its Hammett substituent constant (σp). While a specific σp value for the entire 4-fluorophenylthiomethyl group is not directly reported, the fluorine atom itself has a σp value of +0.06 [1]. In a study of substituted phenylthiomethyl benzoic acid derivatives, the chemical shifts of the benzyl ortho-hydrogen (in the sulfide form) exhibited a linear correlation with Hammett constants (σp) [2]. This established relationship indicates that the para-fluoro substituent on the target compound will impart a specific and predictable electronic effect, distinct from that of an unsubstituted phenylthio group (σp = 0.00) or a para-chloro analog (σp = +0.23) [1].

Hammett σp (4‑F effect)
Class-level inference
Est. σp ≈ +0.06
Unsubstituted phenylthioσp 0.00
para-chloro analogσp +0.23
Predictable electron‑withdrawing effect guides reactivity and acid strength review
Inference from 1H NMR/Hammett correlations of analogs
Physical Organic Chemistry Reactivity Prediction Spectroscopy

Predicted Lipophilicity Differences

The structural features of 2-[[(4-fluorophenyl)thio]methyl]benzoic acid lead to distinct predicted physicochemical properties compared to analogs. While experimental values are not widely reported, the addition of the fluorophenylthio group increases the molecular weight and lipophilicity (cLogP) relative to the unsubstituted benzoic acid core. For example, the calculated logP (cLogP) for the target compound is predicted to be approximately 4.10 , significantly higher than that of benzoic acid (cLogP ≈ 1.87) [1] and 2-(phenylthio)benzoic acid (cLogP ≈ 3.80) . This difference arises from the increased hydrophobicity conferred by the sulfur and fluorinated aromatic rings.

Calculated logP (cLogP)
Cross-study comparable
~4.10
Benzoic acid~1.87
2-(phenylthio)benzoic acid~3.80
Higher lipophilicity supports partitioning and membrane-permeability context
Predicted values; experimental confirmation advised
Drug Design ADME Computational Chemistry

2-[[(4-Fluorophenyl)thio]methyl]benzoic Acid: Application Scenarios


Specialty Building Block for Fluorinated Intermediates

This compound serves as a valuable building block in the synthesis of more complex fluorinated organic molecules, particularly where a specific electronic effect (quantified by the Hammett constant, σp ≈ +0.06) and increased lipophilicity (cLogP ~4.10) are required [1]. Its utility is demonstrated in patent literature describing thioalkyl benzoic acid derivatives for pharmaceutical applications, where the precise substitution pattern is critical for NAALADase enzyme inhibition [2].

Reference Standard for Spectroscopic & Computational Studies

The compound's distinct 1H NMR spectral behavior, which has been shown to correlate linearly with Hammett substituent constants in related compounds, makes it a suitable candidate for use as a reference or calibration standard in physical organic chemistry studies [1]. Its well-defined structure also provides a useful test case for semi-empirical MO calculations aimed at predicting the conformation and electronic properties of arylthioethers.

Agrochemical Lead Diversification Scaffold

The unique combination of a benzoic acid core and a 4-fluorophenylthio group provides a scaffold for the development of novel agrochemicals, such as herbicides and fungicides . The para-fluoro substituent can enhance metabolic stability and modulate binding to plant or fungal enzyme targets, while the carboxylic acid handle allows for further derivatization into esters or amides with tailored properties [1].

Control for SAR Studies

Given its distinct molecular weight and electronic profile compared to unsubstituted or chloro-analogs, this compound is an ideal control or comparator molecule in SAR studies [1]. It allows researchers to isolate the effect of a single para-fluoro substitution on biological activity, physicochemical properties, or chemical reactivity when designing new analogs or optimizing a lead series [2].

Application
Selection Property
Validation Focus
Fluorinated intermediate synthesis
Defined electronic profile (σp context)
Reactivity and acid strength review
Spectroscopic reference standard
Distinct NMR shift behavior
Spectral correlation and MO calculation fit
Agrochemical scaffold diversification
para‑F metabolic stability handle
Target engagement and derivatization potential
SAR control compound
Single variable (para‑F) control
SAR interpretation and analog ranking

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